

Structural activity relationship of PSMA-617 and its derivatives

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Compound of Interest

Compound Name: *Psma617-tcmc tfa*

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An In-depth Technical Guide on the Structural Activity Relationship of PSMA-617 and its Derivatives

Introduction

Prostate-specific membrane antigen (PSMA) has emerged as a critical target for the diagnosis and treatment of prostate cancer due to its significant overexpression on cancer cells. PSMA-617, a urea-based small molecule inhibitor, is a benchmark ligand for PSMA-targeted radionuclide therapy. Its structure allows for chelation of therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), leading to the development of [¹⁷⁷Lu]Lu-PSMA-617 (Pluvicto®), which is FDA-approved for treating metastatic castration-resistant prostate cancer (mCRPC).^{[1][2]} The efficacy of PSMA-617 is intrinsically linked to its three-part structure: a high-affinity binding motif, a linker region, and a chelator for the radionuclide.^{[3][4]}

Understanding the Structure-Activity Relationship (SAR) of PSMA-617 is paramount for developing next-generation theranostic agents with improved pharmacological profiles, such as enhanced tumor uptake, faster clearance from non-target organs, and better internalization rates. This guide provides a detailed examination of the SAR of PSMA-617, focusing on derivatives with modifications in the linker region, and outlines the experimental protocols used for their evaluation.

Core Structure of PSMA-617 and its Derivatives

PSMA-617's design is modular, consisting of three key components that collectively determine its pharmacokinetics and efficacy.

- Binding Motif: A glutamate-urea-lysine (Glu-urea-Lys) scaffold that binds with high affinity to the enzymatic active site of PSMA.[\[1\]](#) This motif is fundamental for the molecule's specificity.
- Chelator: A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage that securely complexes with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radiometals.[\[5\]](#)
- Linker: Connects the binding motif to the chelator. The linker's chemical properties, such as lipophilicity, length, and flexibility, are crucial for influencing the overall biological activity and biodistribution of the compound.[\[1\]](#)[\[6\]](#)

Recent SAR studies have focused on modifying the linker region of PSMA-617. For instance, in the derivatives P17 and P18, the highly lipophilic 2-naphthyl-L-Ala moiety in PSMA-617 was replaced with a less lipophilic 3-styryl-L-Ala. Additionally, in P18, the cyclohexyl ring was substituted with a phenyl group to further investigate the impact of these structural changes.[\[1\]](#)
[\[7\]](#)

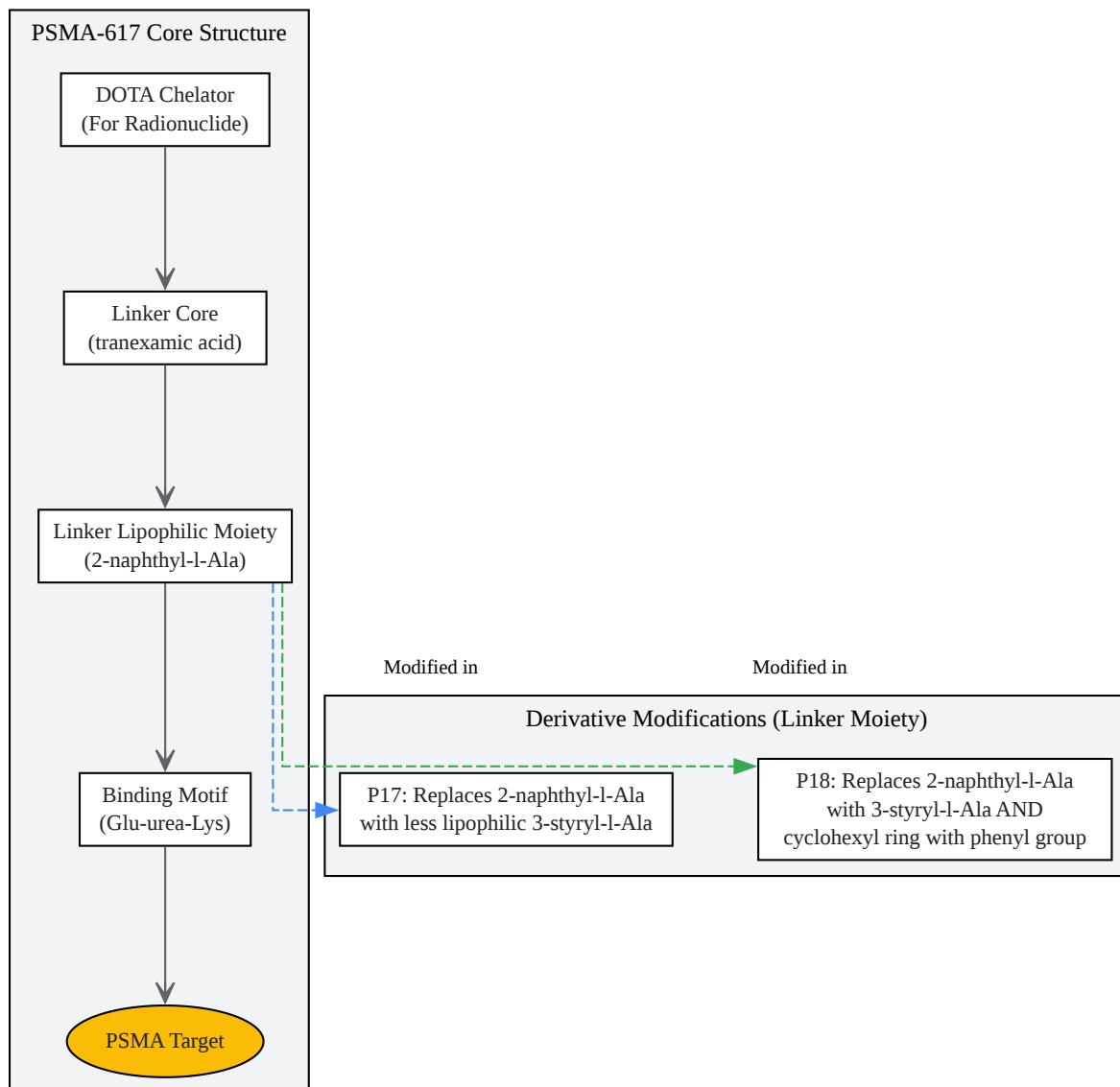
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Fig. 1: Modular structure of PSMA-617 and key modifications in derivatives P17 and P18.

Quantitative Structure-Activity Relationship Data

Modifications to the linker region of PSMA-617 in derivatives P17 and P18 resulted in compounds that maintained high potency and targeting ability, demonstrating the robustness of the core scaffold.[1][8]

Table 1: In Vitro PSMA Inhibition and Binding Affinity

This table summarizes the potency of the inhibitors against human PSMA and their binding affinity in PSMA-positive cell lines. IC₅₀ represents the half-maximal inhibitory concentration.

Compound	Inhibitor Potency (IC ₅₀ , nM)[7]	Cell Binding Affinity (IC ₅₀ , nM) in LNCaP cells[7]	Cell Binding Affinity (IC ₅₀ , nM) in C4-2 cells[7]
PSMA-617	0.05	~5	~5
P17	0.30	~15	~15
P18	0.45	~10	~10

Data reflects competitive binding against [¹⁷⁷Lu]Lu-PSMA-617.

Table 2: In Vitro Cellular Internalization

This table shows the percentage of the applied radioactive compound that was internalized by PSMA-positive PC-3 PIP cells. The data indicates that the linker modifications did not negatively impact cellular uptake.[7]

Compound	Surface-Bound Fraction (% Applied Activity)[7]	Internalized Fraction (% Applied Activity)[7]
[¹⁷⁷ Lu]Lu-PSMA-617	26.8 ± 14.2	8.2 ± 2.4
[¹⁷⁷ Lu]Lu-P17	20.1 ± 9.8	8.7 ± 2.9
[¹⁷⁷ Lu]Lu-P18	33.7 ± 12.8	8.5 ± 2.4

Values are presented as average ± standard deviation (n=3).

Table 3: In Vivo Biodistribution in PC-3 PIP Tumor-Bearing Mice

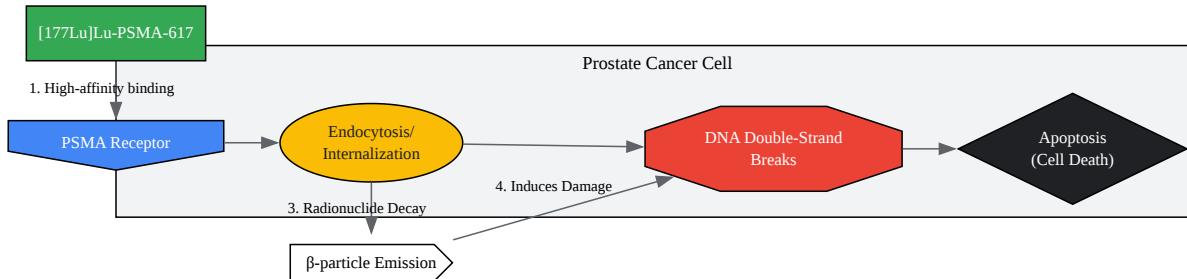
This table details the tumor uptake and retention of the radiolabeled compounds at different time points, measured as a percentage of the injected activity per gram of tissue (% IA/g).

Compound	Tumor Uptake (1h p.i., % IA/g) [1] [7]	Tumor Uptake (24h p.i., % IA/g) [7]
[¹⁷⁷ Lu]Lu-PSMA-617	24.5 ± 13.0	22.3 ± 3.5
[¹⁷⁷ Lu]Lu-P17	14.1 ± 0.6	10.5 ± 0.3
[¹⁷⁷ Lu]Lu-P18	19.8 ± 2.3	17.7 ± 3.2

Despite structural differences, the derivatives showed comparable tumor uptake to the parent compound, PSMA-617. Notably, P18 exhibited higher spleen accumulation, which was attributed to the lipophilicity of its phenyl group.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Mechanism of Action of ¹⁷⁷Lu-PSMA-617

The therapeutic effect of [¹⁷⁷Lu]Lu-PSMA-617 is initiated by its high-affinity binding to PSMA on the surface of prostate cancer cells. Following binding, the complex is internalized into the cell via endocytosis.[\[9\]](#) The chelated ¹⁷⁷Lu is a β-particle emitter, which induces DNA single- and double-strand breaks within the cell and in adjacent cells (a "crossfire" effect), ultimately triggering apoptosis and cell death.[\[10\]](#)[\[11\]](#) This targeted delivery of radiation maximizes damage to tumor cells while minimizing exposure to healthy tissue.[\[9\]](#)

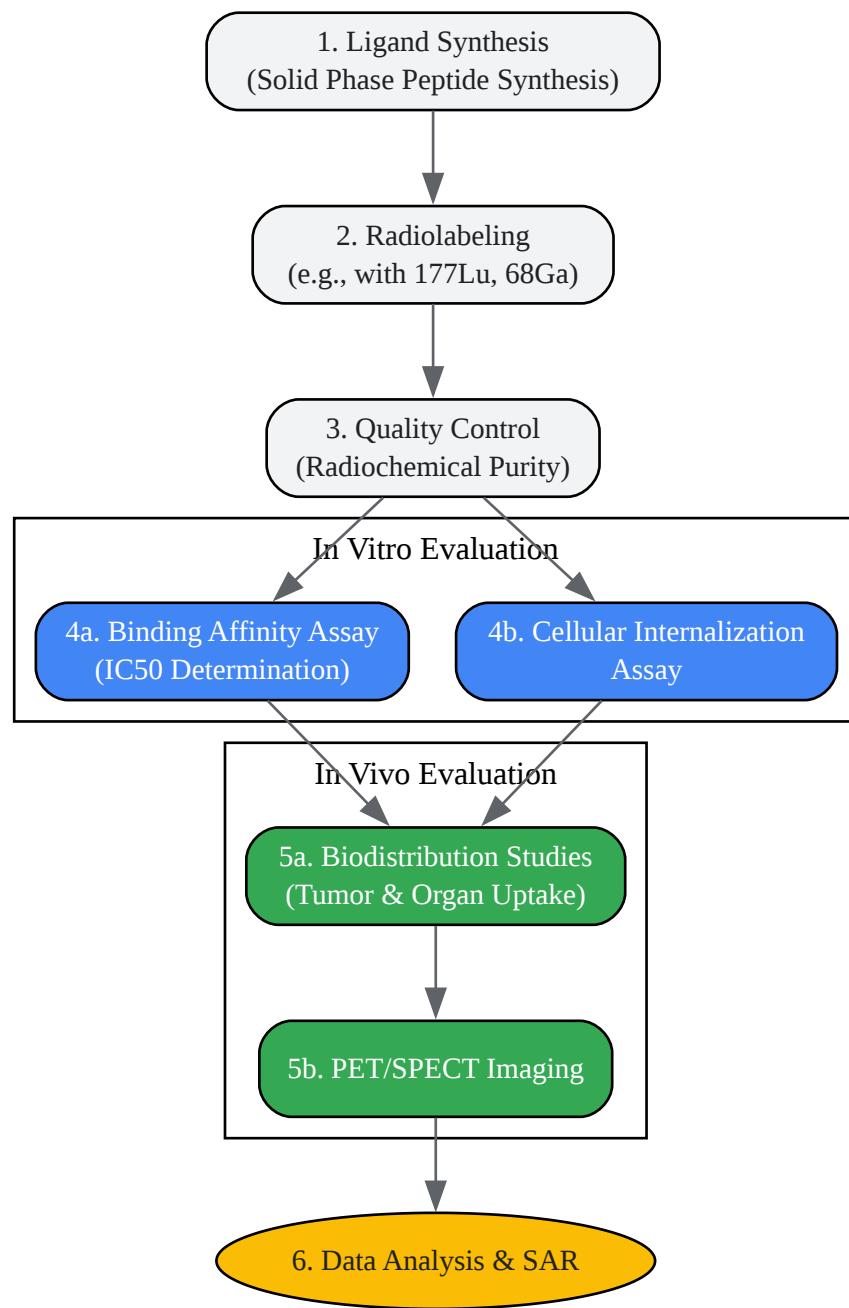


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Fig. 2: Mechanism of action for $[^{177}\text{Lu}]\text{Lu-PSMA-617}$, from cell surface binding to induced apoptosis.

Experimental Methodologies

The evaluation of novel PSMA ligands follows a standardized workflow to characterize their biochemical and pharmacological properties.



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